
9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- is a xanthone derivative characterized by its unique tricyclic structure. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- typically involves the cyclization of diaryl ketones. One common method includes the use of carboxylic acids and aldehydes under specific conditions to form the xanthone core . For instance, the cyclization of diaryl ketones can yield the desired xanthone derivative in high yields, such as 93% for 1,2,3-trimethoxy-9H-xanthen-9-one .
Industrial Production Methods
Industrial production methods for xanthone derivatives often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions
9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents to the xanthone core.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups to the aromatic rings .
Aplicaciones Científicas De Investigación
9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for 9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- involves its interaction with various molecular targets and pathways. One key pathway is the modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a role in cellular responses to oxidative stress and inflammation . This interaction can enhance the translocation of Nrf2, leading to increased expression of antioxidant genes .
Comparación Con Compuestos Similares
Similar Compounds
α-Mangostin: Another xanthone derivative with similar antioxidant and anti-inflammatory properties.
γ-Mangostin: Known for its anti-cancer and anti-inflammatory effects.
1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one: A closely related compound with similar structural features.
Uniqueness
What sets 9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- apart is its specific combination of hydroxyl and methoxy groups, which can influence its biological activity and chemical reactivity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .
Propiedades
Número CAS |
81944-51-6 |
|---|---|
Fórmula molecular |
C16H14O6 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
7-hydroxy-2,3,4-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O6/c1-19-12-7-10-13(18)9-6-8(17)4-5-11(9)22-14(10)16(21-3)15(12)20-2/h4-7,17H,1-3H3 |
Clave InChI |
OUNAASURYBCECC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
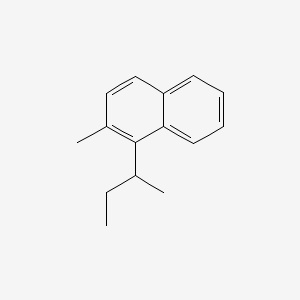

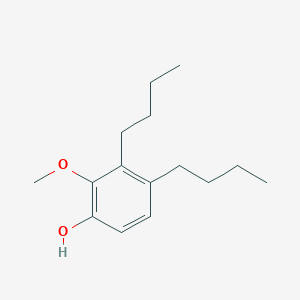
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
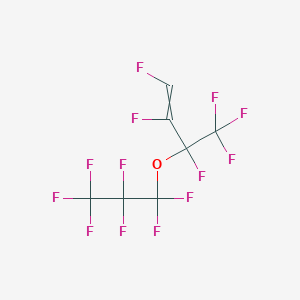
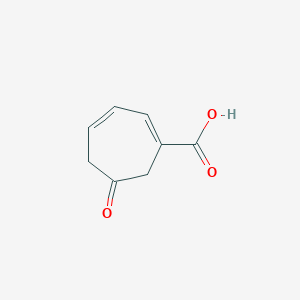
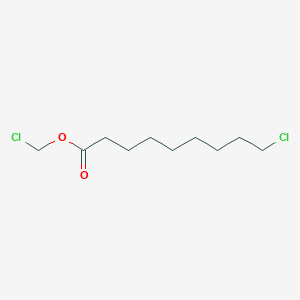
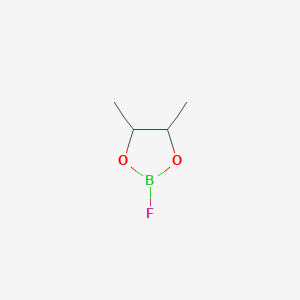
![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)
